Tert-butyl 3-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and organic synthesis. The compound's structure is marked by the presence of multiple functional groups, including a difluorocyclohexyl group, an oxadiazole ring, and a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving various reactions, such as nucleophilic substitution, cyclization, and carbamate formation The initial step typically involves the preparation of an intermediate, which is then subjected to cyclization to form the oxadiazole ring
Industrial Production Methods
While specific industrial production methods for this compound are less documented, it can be inferred that standard practices in organic synthesis, such as large-scale batch reactions and purification techniques like crystallization or chromatography, would be employed.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Tert-butyl 3-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Reduction: : Involves the addition of hydrogen or removal of oxygen, commonly facilitated by reagents such as hydrogen gas in the presence of a metal catalyst or lithium aluminum hydride.
Substitution: : This involves the replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions Used
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Hydrogen gas (with a metal catalyst), lithium aluminum hydride.
Substitution Reagents: : Various nucleophiles and electrophiles depending on the specific reaction mechanism.
Major Products Formed from These Reactions
The major products will depend on the specific reactions undertaken. For instance, oxidation may lead to the formation of ketones or aldehydes, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential use as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, it may be investigated for its interaction with biological molecules and potential therapeutic effects.
Medicine
Industry
Industrially, it could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound’s mechanism of action would involve its interaction with specific molecular targets, such as enzymes or receptors, which could modulate biological pathways. Detailed studies would be necessary to elucidate these interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazole
Piperidine-1-carboxylate derivatives
Other oxadiazole-containing compounds
Uniqueness
The uniqueness of tert-butyl 3-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to similar compounds. This makes it a subject of interest for further research and application development.
Properties
IUPAC Name |
tert-butyl 3-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30F2N4O4/c1-19(2,3)29-18(28)26-10-4-5-14(12-26)17(27)23-11-15-24-16(25-30-15)13-6-8-20(21,22)9-7-13/h13-14H,4-12H2,1-3H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWXWBMSSWRVNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30F2N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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